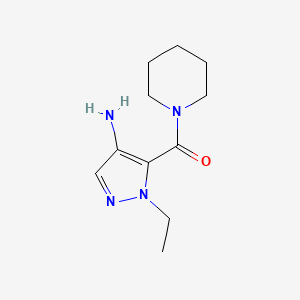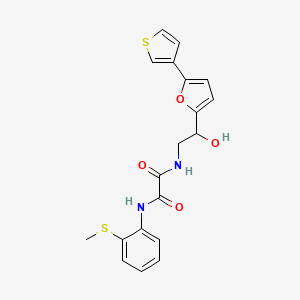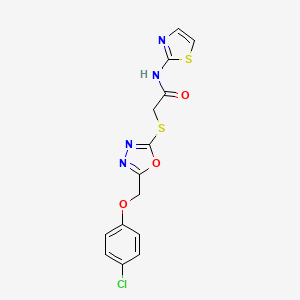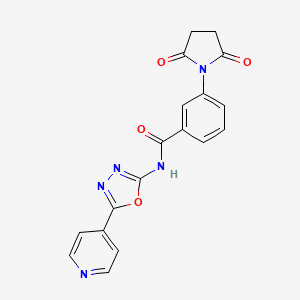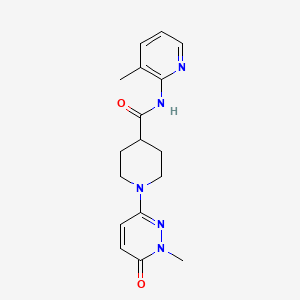![molecular formula C17H22Cl2N4O3 B2833011 N-(2,5-dichlorophenyl)-2-[4-(morpholine-4-carbonyl)piperazin-1-yl]acetamide CAS No. 691398-61-5](/img/structure/B2833011.png)
N-(2,5-dichlorophenyl)-2-[4-(morpholine-4-carbonyl)piperazin-1-yl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Morpholine is an organic chemical compound having the chemical formula O(C H 2 CH 2) 2 NH . This heterocycle features both amine and ether functional groups . Because of the amine, morpholine is a base; its conjugate acid is called morpholinium . It is a colorless liquid with a weak, ammonia- or fish-like odor .
Synthesis Analysis
Morpholine is often produced industrially by the dehydration of diethanolamine with sulfuric acid .Molecular Structure Analysis
The molecular structure of morpholine consists of a six-membered ring with four carbon atoms and one nitrogen and one oxygen atom . The nitrogen atom is part of an amine group, and the oxygen atom is part of an ether group .Chemical Reactions Analysis
As a base, morpholine can react with acids to form salts . For example, treating morpholine with hydrochloric acid makes the salt morpholinium chloride .Physical And Chemical Properties Analysis
Morpholine is a colorless liquid with a weak, ammonia- or fish-like odor . It has a molar mass of 87.122 g·mol −1 . It has a density of 1.007 g/cm 3 , a melting point of −5 °C, and a boiling point of 129 °C . It is miscible in water .Scientific Research Applications
Antimicrobial and Anticancer Properties : A series of compounds, including derivatives similar to N-(2,5-dichlorophenyl)-2-[4-(morpholine-4-carbonyl)piperazin-1-yl]acetamide, were synthesized and evaluated for their antimicrobial and anticancer activities. These compounds showed significant antimicrobial activity comparable to standard drugs like ciprofloxacin and fluconazole. Additionally, some compounds exhibited anticancer activity, although lower than standard drugs like 5-fluorouracil and tomudex (Mehta et al., 2019).
In Vitro Anticancer Evaluation : Novel acetamide derivatives possessing morpholine and different piperazines were synthesized and characterized. Several compounds from this series were found to have promising anticancer activities, with two compounds in particular showing significant potential. These compounds also demonstrated good docking scores with potential anticancer targets (Ali et al., 2013).
Synthesis and Anticonvulsant Properties : New acetamide derivatives of phthalimide, including morpholine and piperazine derivatives, were synthesized and evaluated for their anticonvulsant properties. Several compounds showed effectiveness in the maximal electroshock (MES) screen, indicating potential as anticonvulsant agents (Kamiński et al., 2011).
Acetylcholinesterase Inhibitors : Some new acetamide derivatives were synthesized and screened for their activity on acetylcholinesterase (AChE) enzymes. These compounds showed significant inhibitory activity against AChE, suggesting potential use in treating conditions like Alzheimer's disease (Yurttaş et al., 2013).
Antipsychotic Drug Development : The compound N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716A), a derivative of the parent compound, was found to be an inverse agonist at the human cannabinoid CB1 receptor. This discovery is significant for developing antipsychotic drugs (Landsman et al., 1997).
VEGFR-2-TK Inhibitory Activity in Anticancer Applications : Derivatives of the compound were synthesized and evaluated for their anticancer activity, with a focus on VEGFR-2 tyrosine kinase inhibition. This suggests potential applications in developing new anticancer therapies (Hassan et al., 2021).
Safety and Hazards
properties
IUPAC Name |
N-(2,5-dichlorophenyl)-2-[4-(morpholine-4-carbonyl)piperazin-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22Cl2N4O3/c18-13-1-2-14(19)15(11-13)20-16(24)12-21-3-5-22(6-4-21)17(25)23-7-9-26-10-8-23/h1-2,11H,3-10,12H2,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNKGBVOZDPUARC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(=O)NC2=C(C=CC(=C2)Cl)Cl)C(=O)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22Cl2N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,5-dichlorophenyl)-2-[4-(morpholine-4-carbonyl)piperazin-1-yl]acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

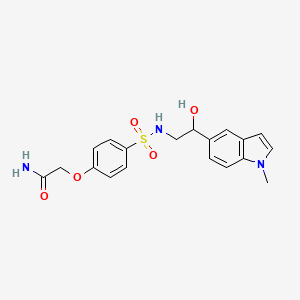
![2-((3-(4-chlorophenyl)-1,4-diazaspiro[4.4]nona-1,3-dien-2-yl)thio)-N-(3,4-dichlorophenyl)acetamide](/img/structure/B2832930.png)

![1-[Difluoro-(4-nitrophenyl)methyl]-4-nitrobenzene](/img/structure/B2832933.png)
![(4-(4-Ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(5,6,7,8-tetrahydronaphthalen-2-yl)methanone](/img/structure/B2832934.png)
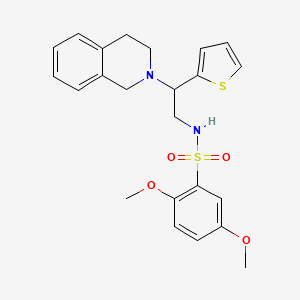
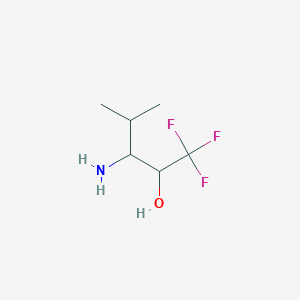

![6-Oxaspiro[3.5]nonan-9-amine](/img/structure/B2832941.png)
